N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo[4,5-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
The primary target of N-[(4-chlorophenyl)methyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. This leads to a halt in the G1-S transition of the cell cycle, preventing DNA replication and thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of cancer cells . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription. By binding to the active site of DNA gyrase, this compound disrupts the enzyme’s function, leading to the interruption of DNA synthesis and subsequent cell death . Additionally, this compound exhibits strong binding affinity towards certain protein kinases, modulating their activity and influencing various cellular signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and impaired cellular energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of protein kinases, leading to the inhibition of kinase activity and downstream signaling events. Additionally, this compound interacts with DNA gyrase by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . These interactions disrupt the enzyme’s catalytic function, resulting in the inhibition of DNA replication and transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dose optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications . For instance, the Dimroth rearrangement is often employed in the synthesis of condensed pyrimidines, which involves the isomerization of heterocycles through ring opening and closure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as nitration, reduction, and cyclization, with careful control of reaction conditions to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 2,2’-((5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl)bis(ethan-1-ol)
Uniqueness
N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c1-19-12-10(17-18-19)11(15-7-16-12)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQJDPTZNFYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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